molecular formula C17H15ClN2O2 B6571959 2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921542-11-2

2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6571959
CAS RN: 921542-11-2
M. Wt: 314.8 g/mol
InChI Key: BRVZNZUIVURMLC-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FT-IR and NMR . The FT-IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, the melting point can be determined experimentally, and the molecular formula can be determined based on the composition of the molecule .

Scientific Research Applications

2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been studied extensively due to its potential applications in a variety of scientific research fields. It has been studied as an inhibitor of the enzyme caspase-3, which is involved in the regulation of apoptosis, or programmed cell death. It has also been studied as a potential anticancer agent, due to its ability to inhibit the growth of several types of cancer cells. Additionally, this compound has been studied as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Finally, it has been studied as a potential inhibitor of the enzyme phospholipase A2, which is involved in the regulation of inflammation.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting they may affect multiple pathways . The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its targets and mode of action.

Advantages and Limitations for Lab Experiments

2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has a variety of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it is a relatively small molecule, making it easy to work with and manipulate in the lab. One of the main limitations is that it is not very stable, meaning that it can degrade over time if not stored correctly. Additionally, it is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are a variety of future directions for the study of 2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. One potential direction is to further explore its potential applications as an anticancer agent. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Finally, more research could be conducted to explore the potential of this compound as a drug target and to develop new inhibitors based on the compound.

Synthesis Methods

2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be synthesized through a variety of methods, with the most common being the reaction of 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl benzamide with thionyl chloride. This reaction results in the formation of this compound, as well as the byproduct carbon disulfide. Other methods of synthesis include reaction with phosphorus oxychloride, reaction with sulfur dichloride, and reaction with phosphorus pentachloride.

properties

IUPAC Name

2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-20-15-8-7-12(9-11(15)10-16(20)21)19-17(22)13-5-3-4-6-14(13)18/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVZNZUIVURMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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